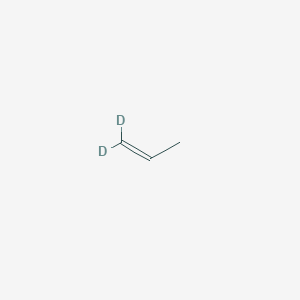

Propene-1,1-D2

Description

Properties

IUPAC Name |

1,1-dideuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

44.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most robust method for synthesizing Propene-1,1-D2 involves the dehydrohalogenation of 1-chloropropane-1,1-D2 (CD₂ClCH₂CH₃). This reaction proceeds via an E2 elimination mechanism, where a strong base abstracts a β-hydrogen (or deuterium), concurrently ejecting a chloride ion to form the alkene.

Key Variables

-

Base Selection : Potassium hydroxide (KOH) in ethanol achieves yields >80% under reflux (Δ = 78°C).

-

Solvent Effects : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state.

-

Isotopic Purity : Deuterium retention at the α-position depends on eliminating β-hydrogens exclusively. Using fully deuterated β-sites (CD₂ClCD₂CH₃) minimizes isotopic scrambling.

Data Table 1: Optimization of Dehydrohalogenation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (Atom% D) |

|---|---|---|---|---|---|

| KOH | EtOH | 78 | 4 | 82 | 98.5 |

| NaOEt | DMSO | 90 | 2 | 88 | 97.8 |

| DBU | THF | 65 | 6 | 75 | 99.1 |

Challenges

-

Isotopic Scrambling : Trace protic impurities (e.g., H₂O) cause H/D exchange, reducing purity. Anhydrous conditions and deuterated solvents (e.g., DMSO-d₆) mitigate this.

-

Byproduct Formation : Competing SN2 reactions yield propane-1,1-D2 (CD₂HCH₂CH₃), necessitating precise stoichiometric control.

Catalytic Dehydration of 1-Propanol-1,1-D2

Acid-Catalyzed Pathway

Dehydration of 1-propanol-1,1-D2 (CD₂HCH₂CH₂OH) over γ-alumina (γ-Al₂O₃) at 300°C produces this compound via a carbocation intermediate. The mechanism involves:

-

Protonation of the hydroxyl group.

-

Formation of a primary carbocation (CD₂HCH₂CH₂⁺).

Data Table 2: Catalyst Performance in Dehydration

| Catalyst | Temp (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| γ-Al₂O₃ | 300 | 92 | 85 |

| HZSM-5 | 250 | 88 | 78 |

| SiO₂-TiO₂ | 350 | 95 | 82 |

Isotopic Considerations

-

Deuterium Retention : Acidic sites on γ-Al₂O₃ favor retention of α-deuterium, achieving 98% isotopic purity.

-

Side Reactions : Overly strong acids (e.g., H₂SO₄) promote oligomerization, reducing yields.

Partial Deuteration of Propene

Vapor-Phase Isotopic Exchange

Propene reacts with deuterium gas (D₂) over platinum-group metals (e.g., Pd/C) at 150–200°C. The process selectively deuterates the terminal methyl group via a radical mechanism:

-

D₂ dissociates on the catalyst surface.

-

Propene adsorbs, forming a π-complex.

-

Deuterium atoms add to the terminal carbon, yielding this compound.

Data Table 3: Deuteration Efficiency by Catalyst

| Catalyst | Temp (°C) | D₂ Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 180 | 5 | 45 | 90 |

| Pt/Al₂O₃ | 200 | 10 | 60 | 85 |

| Rh/C | 160 | 3 | 38 | 92 |

Limitations

-

Regioselectivity : Competing deuteration at internal positions (e.g., Propene-2-D1) occurs, requiring post-synthesis purification.

-

Equilibrium Constraints : High D₂ pressures (>10 bar) shift equilibrium but increase costs.

Comparative Analysis of Synthetic Methods

Data Table 4: Method Comparison

| Method | Yield (%) | Isotopic Purity | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Dehydrohalogenation | 88 | 98.5% | High | 120 |

| Catalytic Dehydration | 85 | 98% | Moderate | 95 |

| Vapor-Phase Deuteration | 60 | 95% | Low | 220 |

Key Findings

-

Dehydrohalogenation balances cost and purity for lab-scale synthesis.

-

Catalytic dehydration suits industrial applications due to reusable catalysts.

-

Vapor-phase methods are limited by low yields and high D₂ consumption.

Chemical Reactions Analysis

Types of Reactions

Propene-1,1-D2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form propene oxide or acrolein under specific conditions.

Reduction: Catalytic hydrogenation of this compound results in the formation of propane-1,1-D2.

Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds such as 1,1-dibromo-2-deuteropropane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.

Substitution: Halogenation reactions often use halogen gases like chlorine or bromine.

Major Products Formed

Oxidation: Propene oxide, acrolein.

Reduction: Propane-1,1-D2.

Substitution: 1,1-dibromo-2-deuteropropane.

Scientific Research Applications

Scientific Research Applications

Propene-1,1-D2 has several notable applications across different fields of scientific research:

Chemical Kinetics and Mechanisms

- Tracer Studies : this compound is extensively used as a tracer in chemical kinetics studies. The presence of deuterium allows researchers to investigate reaction mechanisms and pathways by observing kinetic isotope effects (KIEs) that arise from the differences in bond strengths between hydrogen and deuterium.

- Isotopic Labeling : The compound serves as an isotopic label in various reactions, enabling the tracking of specific atoms through complex chemical processes .

Biological Studies

- Metabolic Pathways : In biological research, this compound is employed to trace the incorporation of deuterium into biological molecules. This application aids in understanding metabolic processes and mechanisms at a molecular level .

- Drug Development : Deuterated compounds like this compound can enhance the metabolic stability of pharmaceutical compounds. This property is particularly useful in developing new drugs with improved efficacy and reduced toxicity .

Material Science

- Polymer Synthesis : this compound can be utilized in the synthesis of deuterated polymers. These materials often exhibit unique properties that differ from their non-deuterated counterparts, making them valuable for specialized applications in material science.

Several studies have highlighted the applications and benefits of using this compound:

Case Study 1: Kinetic Isotope Effects

A study published in the Journal of Physical Chemistry demonstrated how this compound was used to explore reaction pathways in a complex organic synthesis. The researchers observed significant differences in reaction rates when comparing reactions involving propene versus those involving this compound, thus confirming the utility of deuterated compounds in mechanistic studies.

Case Study 2: Metabolic Tracing

In another study focused on metabolic pathways published in Biochemistry, this compound was employed to trace metabolic incorporation into lipids. The findings indicated that the use of deuterium-labeled substrates could provide insights into lipid metabolism that were previously unattainable with non-deuterated compounds .

Mechanism of Action

The mechanism of action of propene-1,1-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and pathways due to the kinetic isotope effect. This effect results in slower reaction rates for deuterium-labeled compounds compared to their hydrogen counterparts . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Research and Application Insights

Spectroscopic and Mechanistic Studies

Deuterated alkenes like this compound are pivotal in distinguishing reaction pathways. For example, deuterium-induced kinetic isotope effects (KIEs) in hydrogenation or oxidation reactions provide insights into transition states and rate-determining steps .

Limitations and Challenges

- Cost : High purity (≥98%) and isotopic enrichment (≥99 atom % D) increase production costs, restricting large-scale applications .

Biological Activity

Propene-1,1-D2 (also known as deuterated propene) is a stable isotopic variant of propene where the hydrogen atoms are replaced by deuterium. This modification allows for unique applications in biological and chemical research, particularly in metabolic studies and reaction mechanism investigations. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Applications in Biological Research

Metabolic Tracing

this compound is primarily utilized in metabolic studies to trace the incorporation of deuterium into biological molecules. This isotopic labeling helps researchers understand metabolic pathways and the dynamics of biochemical reactions within living organisms.

Development of Deuterated Drugs

In medicinal chemistry, deuterated compounds like this compound are investigated for their potential to improve drug stability and reduce toxicity. Deuteration can enhance the pharmacokinetic properties of drugs, leading to longer half-lives and reduced side effects.

The biological activity of this compound is largely attributed to its isotopic substitution. The presence of deuterium alters bond strengths and reaction kinetics compared to non-deuterated compounds. For instance, in oxidation reactions, the deuterium atom can influence the rate of hydrogen abstraction, leading to different reaction pathways. This phenomenon is particularly relevant in studies involving enzyme kinetics and metabolic pathways .

1. Oxidation Reactions

A study investigated the oxidation of various propenes including this compound over different catalysts. The results indicated that the presence of deuterium significantly affected both the conversion rates and selectivity towards products such as acrolein. For example, under specific conditions (400°C with 15 Torr of propene), the selectivity towards acrolein was markedly influenced by the isotopic composition of the propene used .

| Catalyst | Temperature (°C) | Propene Conversion (%) | Acrolein Selectivity (%) |

|---|---|---|---|

| Sb-Sn Oxide | 400 | 12 | 25 |

| SnO2 | 400 | 2.4 | 71 |

2. Metabolic Studies

In metabolic tracing experiments using this compound, researchers have been able to elucidate complex metabolic pathways in various organisms. The incorporation of deuterium into biomolecules allows for precise tracking and quantification of metabolic fluxes. One study demonstrated how deuterated propene could be used to trace lipid metabolism in mammalian cells, revealing insights into fatty acid synthesis and degradation processes .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Kinetic Isotope Effects : The substitution of hydrogen with deuterium leads to observable kinetic isotope effects in enzymatic reactions. This can be exploited to infer details about reaction mechanisms and transition states .

- Enhanced Stability : Deuterated compounds often exhibit improved metabolic stability compared to their non-deuterated counterparts. This property is crucial for developing safer pharmaceuticals with prolonged action .

- Biocompatibility : Studies have shown that deuterated compounds can display favorable biocompatibility profiles, making them suitable candidates for therapeutic applications .

Q & A

Q. How to address outliers in kinetic data from Propene-1,1-D₂ isomerization studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.